molecular formula C18H13ClFNO3 B3100005 1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane CAS No. 1357936-14-1

1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane

Cat. No. B3100005
CAS RN: 1357936-14-1
M. Wt: 345.7
InChI Key: AKZPGNCJTYMTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-40411813 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of JNJ-40411813 involves its binding to dopamine D3 receptors. This binding leads to the inhibition of dopamine release in the brain, which can help in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. JNJ-40411813 has also been found to have potential in the treatment of drug addiction and depression by reducing the reinforcing effects of drugs and increasing the levels of dopamine in the brain.
Biochemical and Physiological Effects:
JNJ-40411813 has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can help in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. JNJ-40411813 has also been found to reduce the reinforcing effects of drugs, which can help in the treatment of drug addiction. It has also been found to have potential in the treatment of depression by increasing the levels of dopamine in the brain.

Advantages and Limitations for Lab Experiments

JNJ-40411813 has various advantages and limitations for lab experiments. Its advantages include its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. JNJ-40411813 also has potential in the treatment of drug addiction and depression. Its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on JNJ-40411813. One direction is to determine its safety and efficacy in humans. Another direction is to determine its potential use in the treatment of other diseases such as Huntington's disease and bipolar disorder. Further research is also needed to determine the optimal dosage and duration of treatment with JNJ-40411813.

Scientific Research Applications

JNJ-40411813 has been studied for its potential use in scientific research. It has been found to have potential in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. JNJ-40411813 has also been found to have potential in the treatment of drug addiction and depression.

properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZPGNCJTYMTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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